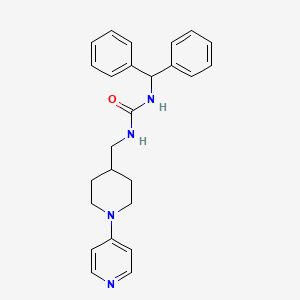

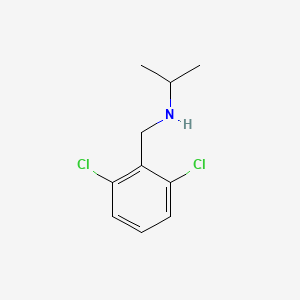

(2,6-Dichloro-benzyl)-isopropyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,6-Dichloro-benzyl)-isopropyl-amine” is a chemical compound with the linear formula C7H7Cl2N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “(2,6-Dichloro-benzyl)-isopropyl-amine” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “(2,6-Dichloro-benzyl)-isopropyl-amine” is based on its linear formula C7H7Cl2N . The molecular weight of the compound is 176.047 .Chemical Reactions Analysis

The compound may be involved in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings, and palladium (Pd)-catalyzed reactions . These reactions are used in the preparation of common building blocks for pharmaceuticals and agrochemicals .Wissenschaftliche Forschungsanwendungen

- Antibacterial Agents : Researchers explore 2,6-dichlorobenzylamine derivatives for their antibacterial properties. These compounds may inhibit bacterial growth by disrupting cell membranes or interfering with essential metabolic pathways .

- Antitumor Agents : Investigations focus on the potential of 2,6-dichlorobenzylamine-based molecules as antitumor agents. These compounds may exhibit cytotoxic effects against cancer cells .

- Benzylic Bromination : 2,6-dichlorobenzylamine serves as an intermediate in the synthesis of other compounds. For example, it can be prepared by the photocatalytic benzylic bromination of 2,6-dichlorotoluene. This reaction is green and safe, making it attractive for large-scale production .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Safety and Hazards

The safety data sheets for related compounds suggest that exposure to “(2,6-Dichloro-benzyl)-isopropyl-amine” should be avoided and that protective measures should be taken when handling the compound . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that the compound is structurally similar to 2,6-dichlorobenzyl alcohol , which might suggest similar targets or mechanisms of action.

Mode of Action

The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar interactions with its targets

Biochemical Pathways

The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar effects on biochemical pathways

Result of Action

The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar effects

Eigenschaften

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJNKHAQOXASHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-benzyl)-isopropyl-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)

![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)